molecular formula C10H11NO4 B14853307 Methyl 2-acetyl-6-methoxyisonicotinate CAS No. 1393553-84-8

Methyl 2-acetyl-6-methoxyisonicotinate

Cat. No.: B14853307
CAS No.: 1393553-84-8
M. Wt: 209.20 g/mol
InChI Key: JWRRPWOSVWKHOT-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an acetyl group at the 2-position and a methoxy group at the 6-position on the isonicotinic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6-methoxyisonicotinate typically involves the esterification of 2-acetyl-6-methoxyisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yield and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-methoxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-methoxyisonicotinate.

    Reduction: Methyl 2-(hydroxyethyl)-6-methoxyisonicotinate.

    Substitution: Methyl 2-acetyl-6-(substituted)-isonicotinate.

Scientific Research Applications

Methyl 2-acetyl-6-methoxyisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-methoxyisonicotinate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the production of specific metabolites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Methyl 2-acetyl-6-methoxyisonicotinate can be compared with other similar compounds such as:

    Methyl 2-chloro-6-methoxyisonicotinate:

    Methyl 2,6-dichloroisonicotinate: The presence of two chlorine atoms significantly changes its chemical properties and uses.

    Methyl 2-methoxyisonicotinate: Lacking the acetyl group, this compound has different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1393553-84-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-acetyl-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C10H11NO4/c1-6(12)8-4-7(10(13)15-3)5-9(11-8)14-2/h4-5H,1-3H3

InChI Key

JWRRPWOSVWKHOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)OC

Origin of Product

United States

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